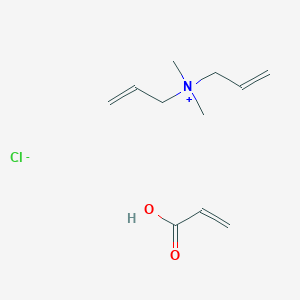
2'-(Octyloxy)-acetanilide
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed by looking at the reaction mechanisms, the reagents and catalysts used, the reaction conditions (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, UV-Vis, etc. These techniques can provide information about the functional groups present in the compound, the connectivity of atoms, and the overall 3D structure .Chemical Reactions Analysis
The chemical reactions of a compound can be studied by reacting the compound with different reagents and observing the products formed. This can provide information about the reactivity of the compound and its possible uses in further chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, etc. These properties can be measured using various experimental techniques .Applications De Recherche Scientifique
Toxicity and Ecosystem Impact
- Microecosystem Stability : A study evaluated the toxicity of 2-(octyloxy) acetanilide on aquatic microcosm communities. The compound showed high resistance and low resilience at a dose level of approximately 2500 micrograms/liter, indicating potential ecosystem impacts at certain concentrations (Flum & Shannon, 1987).
Chemical Reactions and Synthesis
- Electrophilic Intramolecular Cyclization : Research on the reaction of 2-(cyclohex-2-en-1-yl)acetanilides with arylsulfanyl chlorides led to the formation of 2-(2-arylsulfanyl-3-chlorocyclohexyl)acetanilides. This study contributes to understanding specific conformational and energetic aspects of acetanilide derivatives (Tsizorik et al., 2014).
- Synthesis of 2-chloroquinoline-3-carbaldehydes : Acetanilides, including derivatives like 2'-(Octyloxy)-acetanilide, are used in the synthesis of chloroquinolinecarbaldehydes, which have various applications in pharmaceutical and chemical industries (Meth–Cohn et al., 1981).
- Oxidative Ortho-Benzoxylation : The compound has been used in the oxidative ortho-benzoxylation process with aromatic acids, indicating its reactivity and potential in organic synthesis (Padala & Jeganmohan, 2013).
Spectroscopy and Physical Properties
- Vibrational Spectroscopy Studies : Acetanilide derivatives, including 2'-(Octyloxy)-acetanilide, have been studied using two-dimensional infrared spectroscopy. These studies provide insights into the vibrational properties of such compounds, which is essential for understanding their physical and chemical behavior (Edler & Hamm, 2003).
Pharmacology and Biochemistry
- Role in Fatty Acid Oxidation : A study on acetanilide herbicides reveals their effect on inhibiting fatty acid oxidation. Though not directly about 2'-(Octyloxy)-acetanilide, itprovides context on the biochemical interactions of acetanilide derivatives (Counihan et al., 2017).
Environmental Fate
- Biodegradation of Acetanilide Herbicides : While focusing on alachlor, metolachlor, and propachlor, this research contributes to understanding the environmental fate of acetanilide derivatives, including degradation and soil binding properties. This is relevant for understanding the environmental impact of 2'-(Octyloxy)-acetanilide (Stamper & Tuovinen, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-octoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14(2)18/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDBKGLSMIYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022294 | |
| Record name | 2'-(Octyloxy)-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Octyloxy)-acetanilide | |
CAS RN |
55792-61-5 | |
| Record name | 2'-(Octyloxy)-acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055792615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(Octyloxy)-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55792-61-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-(OCTYLOXY)-ACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C5DOK4NHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(Chloromethyl)phenyl]ethan-1-one](/img/structure/B3370827.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3370846.png)



phosphanium perchlorate](/img/structure/B3370866.png)
![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)